

detailed protocol for nitration of 4-methoxyacetanilide

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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline

CAS No.: 54029-61-7

Cat. No.: B021294

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Abstract & Scope

This technical guide details the protocol for the regioselective nitration of 4-methoxyacetanilide (also known as p-acetanilide) to synthesize 2-nitro-4-methoxyacetanilide (N-(4-methoxy-2-nitrophenyl)acetamide).

This transformation is a critical intermediate step in the synthesis of azo dyes and pharmaceutical precursors (e.g., 2-amino-4-methoxyaniline). Unlike simple anilines, the acetanilide substrate requires precise temperature control to prevent hydrolysis of the amide bond or over-nitration. This protocol utilizes a mixed-acid strategy (HNO₃/H₂SO₄) in a glacial acetic acid medium to ensure high regioselectivity for the ortho-acetamido position (C2), despite the competing electronic influence of the methoxy group.

Mechanistic Insight & Regiochemistry

The Regioselectivity Paradox: The substrate, 4-methoxyacetanilide, contains two activating groups:

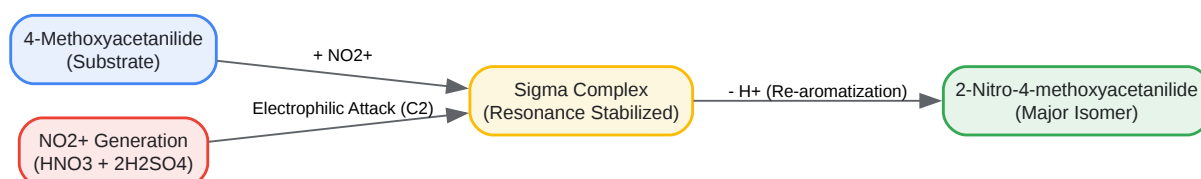
- Methoxy (-OMe) at C4: A strong activator, typically directing ortho to itself (Positions 3/5).

- Acetamido (-NHAc) at C1: A moderate activator, directing ortho to itself (Positions 2/6).

While the methoxy group is electronically stronger, experimental evidence and CAS registry data (CAS 119-81-3) confirm that under standard mixed-acid conditions, the major product is 2-nitro-4-methoxyacetanilide (substitution ortho to the nitrogen).

Why this occurs:

- Steric/Electronic Environment: In highly acidic media, the reaction kinetics and the bulk of the solvated species favor attack at the C2 position.
- Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The nitronium ion (NO_2^+) attacks the ring to form a resonance-stabilized sigma complex (arenium ion), followed by deprotonation to restore aromaticity.



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Figure 1: Electrophilic Aromatic Substitution pathway favoring C2 nitration.

Experimental Protocol

Materials & Reagents

Reagent	Grade	Role	Hazard Note
4-Methoxyacetanilide	>98%	Substrate	Irritant
Glacial Acetic Acid	ACS Reagent	Solvent	Corrosive, Flammable
Nitric Acid (HNO ₃)	Conc. (70%)	Reagent	Strong Oxidizer, Corrosive
Sulfuric Acid (H ₂ SO ₄)	Conc. (98%)	Catalyst/Dehydrator	Corrosive, Water Reactive
Ethanol	95%	Recrystallization	Flammable
Ice/Water	Distilled	Quenching	N/A

Critical Process Parameters (CPP)

Parameter	Range	Rationale
Reaction Temperature	0°C – 10°C	CRITICAL: Temperatures >15°C increase risk of dinitration and amide hydrolysis.
Addition Rate	Dropwise	Controls exotherm; prevents localized overheating ("hot spots").
Stirring Speed	High (Vortex)	Ensures rapid dissipation of heat in the viscous acid mixture.

Step-by-Step Methodology

Step 1: Substrate Preparation

- Weigh 5.0 g of 4-methoxyacetanilide.
- Transfer to a 100 mL round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar.

- Add 5.0 mL of Glacial Acetic Acid.
- Note: If the substrate does not dissolve completely, gently warm the mixture (max 40°C) until clear, then cool immediately to 0–5°C using an ice-salt bath.

Step 2: Preparation of Nitrating Mixture

- In a separate small beaker, pre-cool 2.5 mL of Conc. Nitric Acid.^{[1][2][3][4][5]}
- Carefully add 2.5 mL of Conc. Sulfuric Acid to the Nitric Acid.^{[2][4][5][6]}
- Safety: This generates heat.^[7] Keep this mixture on ice.

Step 3: Nitration Reaction

- With the substrate solution stirring rapidly at 0–5°C, add the Nitrating Mixture dropwise via a dropping funnel or glass pipette.
- Monitor Internal Temperature: Do not allow the temperature to exceed 10°C.
- Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30–45 minutes.
 - Observation: The solution will darken (yellow/orange) as the nitro compound forms.

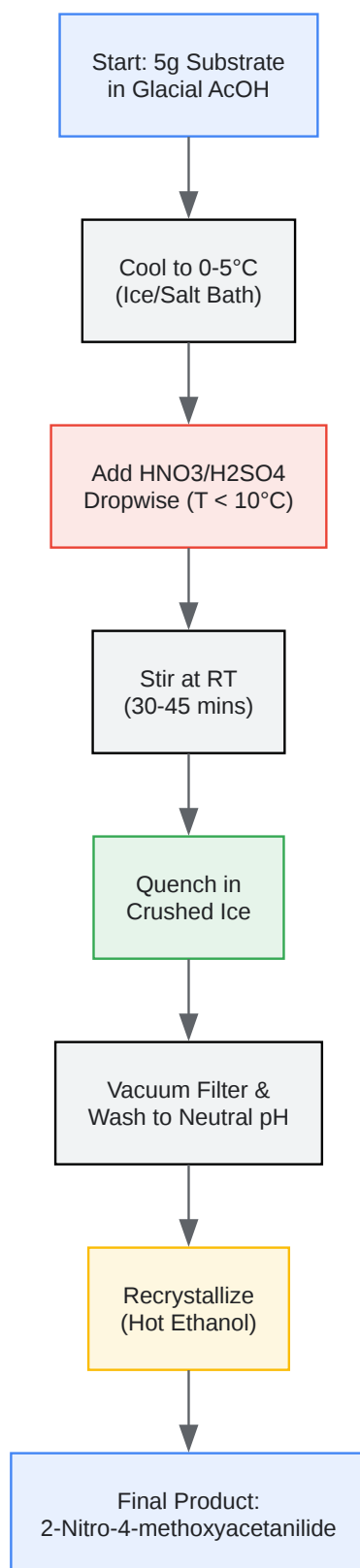
Step 4: Quenching & Isolation

- Prepare a beaker containing 100 g of crushed ice and 50 mL of water.
- Slowly pour the reaction mixture into the vigorously stirred ice water.
- The product will precipitate immediately as a yellow solid.
- Stir for 15 minutes to ensure all acid is diluted and trapped in the aqueous phase.
- Filter the solid using vacuum filtration (Buchner funnel).^[3]
- Wash: Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).

Step 5: Purification (Recrystallization)[5]

- Transfer the crude yellow solid to a clean flask.
- Dissolve in the minimum amount of hot Ethanol (95%).
- Allow to cool slowly to room temperature, then chill in an ice bath.
- Filter the purified crystals and dry in a desiccator or vacuum oven at 50°C.

Workflow Visualization



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Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Quality Control & Validation

Upon isolation, the product must be validated against the following specifications to ensure identity and purity.

Test	Expected Result	Notes
Appearance	Bright yellow needles/powder	Dark orange/brown indicates oxidation or tarring.
Melting Point	117°C – 118°C	Sharp range indicates high purity [1].
Solubility	Soluble in hot ethanol; Insoluble in cold water	
Regiochemistry	NMR confirmation	2-Nitro isomer is the major product (CAS 119-81-3) [2].

Troubleshooting Guide:

- **Oiling Out:** If the product separates as an oil upon quenching, the reaction temperature was likely too high. Scratch the side of the vessel or add a seed crystal to induce precipitation.
- **Low Yield:** Ensure the "Quenching" step uses enough water to fully precipitate the product from the acetic acid solvent.
- **Dark Product:** Indicates over-heating or insufficient washing of acid. Recrystallize immediately.

Safety & Compliance (EHS)

- **Nitric Acid/Sulfuric Acid:** Extremely corrosive. Causes severe skin burns and eye damage. Use a face shield and acid-resistant gloves.
- **Exotherm:** The mixing of acids and the nitration reaction are highly exothermic. Run-away reactions can occur if cooling fails.

- Nitro Compounds: Many nitro-aromatics are toxic if inhaled or absorbed through the skin. Handle the final solid in a fume hood.[7]
- Waste Disposal: Neutralize acidic filtrate with Sodium Bicarbonate before disposal. Collect organic solvents in halogenated waste containers (if chlorinated solvents used for extraction) or non-halogenated organic waste.

References

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